2-Acetamido-2-deoxy-L-glucose
Overview
Description
2-Acetamido-2-deoxy-L-glucose, also known as N-Acetyl-D-glucosamine, is a derivative of glucose. It is an important component of proteoglycans, glycoproteins, and glycosaminoglycans, which are building units found in connective tissue . It is derived from L-Glucose, a synthetic sugar used in the formation of L-Glucose Pentaacetate, a potential therapeutic agent regarding type II diabetes .
Molecular Structure Analysis
The molecular formula of 2-Acetamido-2-deoxy-L-glucose is C8H15NO6. It has a molecular weight of 221.21 . The InChI key is OVRNDRQMDRJTHS-RTRLPJTCSA-N .Chemical Reactions Analysis
Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution .Physical And Chemical Properties Analysis
2-Acetamido-2-deoxy-L-glucose is a white to off-white powder. It has a melting point of 211 °C (dec.) (lit.). It is soluble in water, with a solubility of 50 mg/mL, clear to very slightly hazy (colorless to faint yellow solution) .Scientific Research Applications
Enzymatic Biosynthesis in Glycoconjugates : A study by Yates and Watkins (1983) found that a specific enzyme in human serum catalyzes the transfer of 2-acetamido-2-deoxy-D-glucose to terminal β-D-galactosyl residues in various saccharides and glycoconjugates, highlighting its role in the biosynthesis of glycoconjugates (Yates & Watkins, 1983).
Chemical Synthesis Studies : Research by Rachaman and Jeanloz (1969) demonstrated the synthesis of crystalline 2-acetamido-2-deoxy-3-O-β-L-fucopyranosyl-D-glucose, providing insights into the chemical synthesis process of derivatives of 2-acetamido-2-deoxy-L-glucose (Rachaman & Jeanloz, 1969).
Model Studies for Glycopeptides and Glycoproteins : A study by Bendiak and Cumming (1985) used 2-acetamido-1-N-(L-aspart-4-oyl)-2-deoxy-beta-D-glucopyranosylamine as a model glycopeptide to investigate the hydrazinolysis-N-reacetylation procedure, contributing to the understanding of the modification and analysis of glycopeptides and glycoproteins (Bendiak & Cumming, 1985).
Enzymatic Conversion for Sugar Production : Inoue, Nishimoto, and Kitaoka (2011) reported the one-pot enzymatic production of 2-acetamido-2-deoxy-D-galactose from 2-acetamido-2-deoxy-D-glucose, showcasing an efficient method for producing biologically significant sugars (Inoue, Nishimoto, & Kitaoka, 2011).
Oxidation Studies : A study by Sala, Palopoli, and Signorella (1995) explored the oxidation of 2-acetamido-2-deoxy-D-glucose by CrVI in perchloric acid, contributing to the understanding of the chemical behavior of this compound under oxidative conditions (Sala, Palopoli, & Signorella, 1995).
Structural Studies in Lysozyme : Research by Strynadka and James (1991) revealed insights into the distortion of an N-acetylmuramic acid residue, which includes a 2-acetamido-2-deoxy-D-glucose unit, in the active site of hen egg-white lysozyme (Strynadka & James, 1991).
Heparin Content Variability : Cifonelli and King (1970) found that heparin samples from various sources show a wide range in the content of 2-acetamido-2-deoxy-D-glucose, suggesting variability in this constituent in different heparin preparations (Cifonelli & King, 1970).
Future Directions
properties
IUPAC Name |
N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBDJOUHNCFQT-KVPKETBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856111, DTXSID301046034 | |
Record name | 2-Acetamido-2-deoxy-L-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301046034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-deoxy-L-glucose | |
CAS RN |
134451-94-8 | |
Record name | 2-Acetamido-2-deoxy-L-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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